4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol
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Overview
Description
4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol is a chemical compound with the molecular formula C10H21NO It is a piperidine derivative, characterized by the presence of an amino group and a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol typically involves the reaction of 3-methylpiperidine with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the piperidine ring allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol: A similar compound with a different ring structure.
Aminomethyl propanol: Another compound with a similar amino group but different overall structure.
Uniqueness
4-(1-Amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-8-6-12-5-4-10(8,13)9(2,3)7-11/h8,12-13H,4-7,11H2,1-3H3 |
InChI Key |
FKBQLINDQABOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1(C(C)(C)CN)O |
Origin of Product |
United States |
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